molecular formula C14H11BrO2 B1290616 2-Bromo-3'-methoxybenzophenone CAS No. 890098-06-3

2-Bromo-3'-methoxybenzophenone

Cat. No.: B1290616
CAS No.: 890098-06-3
M. Wt: 291.14 g/mol
InChI Key: AAUVINRQDBZIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3’-methoxybenzophenone is an organic compound with the molecular formula C14H11BrO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzophenone core, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3’-methoxybenzophenone typically involves the bromination of 3’-methoxybenzophenone. One common method includes the use of bromine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-3’-methoxybenzophenone may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and temperature control to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3’-methoxybenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzophenones, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .

Scientific Research Applications

2-Bromo-3’-methoxybenzophenone has diverse applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-4’-methoxybenzophenone
  • 2-Bromo-3’-hydroxybenzophenone
  • 2-Bromo-3’-methylbenzophenone

Comparison: 2-Bromo-3’-methoxybenzophenone is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. For instance, the methoxy group can influence its electron density and steric effects, making it more or less reactive in certain reactions .

Properties

IUPAC Name

(2-bromophenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUVINRQDBZIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90636039
Record name (2-Bromophenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90636039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-06-3
Record name (2-Bromophenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90636039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3'-methoxybenzophenone
Reactant of Route 2
Reactant of Route 2
2-Bromo-3'-methoxybenzophenone
Reactant of Route 3
Reactant of Route 3
2-Bromo-3'-methoxybenzophenone
Reactant of Route 4
Reactant of Route 4
2-Bromo-3'-methoxybenzophenone
Reactant of Route 5
Reactant of Route 5
2-Bromo-3'-methoxybenzophenone
Reactant of Route 6
Reactant of Route 6
2-Bromo-3'-methoxybenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.